Methyl 4-bromo-2-(methylthio)benzoate

C-H Activation Metallation Regioselectivity

Methyl 4-bromo-2-(methylthio)benzoate (CAS 1824127-03-8) is a substituted benzoate ester characterized by the presence of a bromine atom at the 4-position and a methylthio group at the 2-position on the aromatic ring. This compound, with a molecular formula of C9H9BrO2S and a molecular weight of 261.13 g/mol, is primarily utilized as a versatile building block and intermediate in the synthesis of more complex organic molecules, particularly within medicinal chemistry and materials science.

Molecular Formula C9H9BrO2S
Molecular Weight 261.13
CAS No. 1824127-03-8
Cat. No. B2372978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-(methylthio)benzoate
CAS1824127-03-8
Molecular FormulaC9H9BrO2S
Molecular Weight261.13
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Br)SC
InChIInChI=1S/C9H9BrO2S/c1-12-9(11)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3
InChIKeyYJLVEWVNFFFEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-2-(methylthio)benzoate (CAS 1824127-03-8) for Advanced Organic Synthesis and Pharmaceutical Research


Methyl 4-bromo-2-(methylthio)benzoate (CAS 1824127-03-8) is a substituted benzoate ester characterized by the presence of a bromine atom at the 4-position and a methylthio group at the 2-position on the aromatic ring . This compound, with a molecular formula of C9H9BrO2S and a molecular weight of 261.13 g/mol, is primarily utilized as a versatile building block and intermediate in the synthesis of more complex organic molecules, particularly within medicinal chemistry and materials science . Its structure features a predicted boiling point of 327.9±32.0 °C and a predicted density of 1.54±0.1 g/cm³ .

Why Methyl 4-bromo-2-(methylthio)benzoate Cannot Be Interchanged with Common Analogs


The unique orthogonality of functional groups in methyl 4-bromo-2-(methylthio)benzoate is the basis for its non-substitutability. The C-Br bond is a classic site for Pd-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, while the C-SMe bond offers distinct and often complementary reactivity . In contrast, analogs like methyl 4-bromo-2-methoxybenzoate lack the capacity for thioether-directed metallation, and compounds such as methyl 4-bromo-2-(methylsulfonyl)benzoate lack the nucleophilic character of the thioether for transformations like oxidation to sulfoxide/sulfone or further functionalization [1]. A generic substitution would therefore forfeit the dual-reactivity profile and preclude a significant portion of the compound's synthetic utility, directly impacting the feasibility and efficiency of target molecule construction.

Quantifiable Differentiation of Methyl 4-bromo-2-(methylthio)benzoate from Structural Analogs


Divergent Reactivity: Ortho-Directing Thioether vs. Inert Sulfone in Methyl 4-bromo-2-(methylsulfonyl)benzoate

The methylthio (-SMe) group in the target compound is a well-established ortho-directing group for metallation (e.g., using alkyllithiums), enabling further regioselective functionalization at the 3-position of the ring. This reactivity is absent in its oxidized analog, methyl 4-bromo-2-(methylsulfonyl)benzoate, where the sulfonyl (-SO2Me) group is a strong electron-withdrawing group that deactivates the ring and does not participate in such directed metallation chemistry. Consequently, the target compound offers a unique entry point for generating ortho-substituted derivatives [1].

C-H Activation Metallation Regioselectivity Organolithium

Cross-Coupling Electrophilicity: C-SMe Bond Activation vs. Inert Methyl Ether in Methyl 4-bromo-2-methoxybenzoate

Beyond the typical reactivity of the C-Br bond, the C(sp²)-SMe bond in methyl 4-bromo-2-(methylthio)benzoate can be activated under transition-metal catalysis (e.g., CoBr₂) for further cross-coupling reactions with organozinc reagents. This allows the methylthio group to act as a leaving group, providing a site for a second functionalization step. This dual electrophilic capability is not available in the methoxy analog, methyl 4-bromo-2-methoxybenzoate (CAS 139102-34-4), where the C-OMe bond is significantly more inert under similar conditions .

Cross-Coupling C-S Activation Cobalt Catalysis Organozinc

Physical Property Differentiation: Predicted LogP and Molecular Weight for Synthetic Planning

The target compound exhibits a predicted LogP of 2.96, which is significantly different from analogs. For instance, methyl 4-bromo-2-(methylsulfonyl)benzoate (CAS 773134-43-3) has a predicted XLogP3 of 2.3 [1], and methyl 4-bromo-2-cyanobenzoate (CAS 1223434-15-8) has an XLogP3-AA of 2.2 [2]. The higher lipophilicity of the target compound (LogP = 2.96) and its specific molecular weight (261.13 g/mol) directly impact chromatographic behavior and solubility profiles during synthesis and purification .

Physicochemical Properties LogP Molecular Weight Purification

Optimal Application Scenarios for Methyl 4-bromo-2-(methylthio)benzoate


Synthesis of Ortho-Substituted Benzoate Derivatives via Directed Metallation

The methylthio group's ortho-directing capability makes this compound the substrate of choice for generating a library of 2-methylthio-3-substituted-4-bromobenzoates. By performing a directed ortho-lithiation at the C3 position and trapping with various electrophiles, researchers can efficiently introduce functional groups like halogens, aldehydes, or silyl groups with high regiocontrol [1].

Sequential, Orthogonal Functionalization of Polyhalogenated Aromatics

This compound is a prime candidate for synthetic routes requiring two sequential cross-coupling steps. The bromide at C4 can be utilized in a first Suzuki-Miyaura reaction, while the C2 thioether can later be activated (e.g., with a Co catalyst) for a second, distinct cross-coupling, enabling the efficient assembly of complex, unsymmetrical biaryl or aryl-heteroaryl systems .

Scaffold for Pharmaceutical Intermediate with Tailored Lipophilicity

Due to its predicted LogP of approximately 3.0, this compound provides a more lipophilic alternative to similar scaffolds like the methylsulfonyl or cyano analogs. This property can be strategically exploited to improve the membrane permeability or modify the metabolic profile of drug candidates during the early stages of medicinal chemistry optimization .

Precursor to Sulfoxide and Sulfone Bioisosteres

The methylthio group is an ideal precursor for generating sulfoxide (-SOMe) and sulfone (-SO₂Me) functionalities, which are important bioisosteres in drug design. Researchers can oxidize the target compound under mild conditions to access a pair of analogs for structure-activity relationship (SAR) studies without needing to purchase separate starting materials .

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